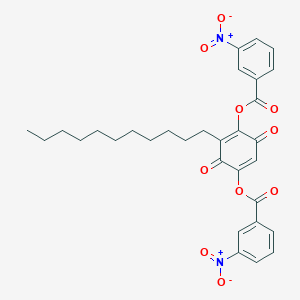
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) is a complex organic compound characterized by its unique structure, which includes a cyclohexa-1,4-diene ring substituted with dioxo and undecyl groups, and esterified with 3-nitrobenzoate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) typically involves multiple steps:
Formation of the cyclohexa-1,4-diene ring: This can be achieved through the Diels-Alder reaction between a diene and a dienophile.
Introduction of the dioxo groups: Oxidation reactions using reagents such as potassium permanganate or chromium trioxide can introduce the dioxo functionalities.
Attachment of the undecyl group: This step may involve alkylation reactions using undecyl halides in the presence of a strong base.
Esterification with 3-nitrobenzoate: The final step involves esterification reactions using 3-nitrobenzoic acid and a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines, potentially altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the nitro groups with other substituents, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, alkyl halides, or other nucleophiles.
Major Products
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dioxo-1,4-cyclohexadiene-1,4-diyl bis(3-nitrobenzoate): Similar structure but lacks the undecyl group.
3,6-Dioxo-2-methylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate): Similar structure with a methyl group instead of an undecyl group.
Uniqueness
The presence of the undecyl group in 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl bis(3-nitrobenzoate) imparts unique properties, such as increased hydrophobicity and potential for interactions with lipid membranes, which may enhance its applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
920757-60-4 |
|---|---|
Formule moléculaire |
C31H32N2O10 |
Poids moléculaire |
592.6 g/mol |
Nom IUPAC |
[4-(3-nitrobenzoyl)oxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl] 3-nitrobenzoate |
InChI |
InChI=1S/C31H32N2O10/c1-2-3-4-5-6-7-8-9-10-17-25-28(35)27(42-30(36)21-13-11-15-23(18-21)32(38)39)20-26(34)29(25)43-31(37)22-14-12-16-24(19-22)33(40)41/h11-16,18-20H,2-10,17H2,1H3 |
Clé InChI |
OMXJGXWYPAEFSH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



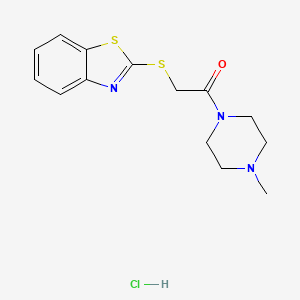
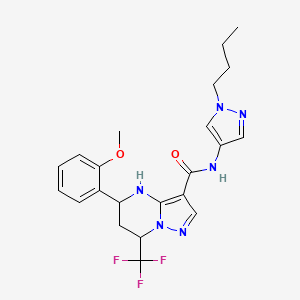


![methyl N-{[4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-yl]carbonyl}-L-methioninate](/img/structure/B12638541.png)
![Benzenesulfonamide, 4-methoxy-N-[4-(methoxymethyl)phenyl]-3-(1-piperazinyl)-](/img/structure/B12638542.png)
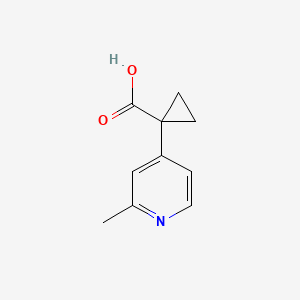
![8-(3-Chlorophenyl)-6-(ethylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12638546.png)
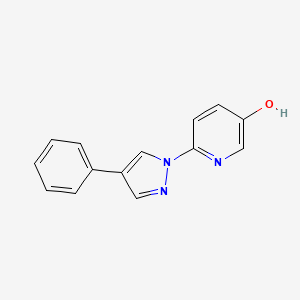
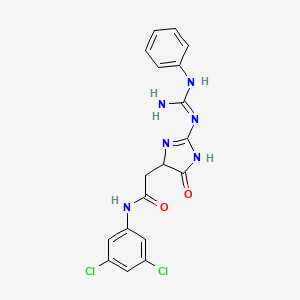
![2-(1'-(Tert-butoxycarbonyl)-2,3-dihydrospiro[indene-1,3'-piperidine]-3-yl)aceticacid](/img/structure/B12638550.png)
![2,6-Dimethyl-8-[(oxan-2-yl)oxy]octan-3-ol](/img/structure/B12638558.png)
![N-[(2S)-1-[(4-fluorophenyl)methylamino]-4-methylsulfanyl-1-oxobutan-2-yl]-3-oxo-2,4-dihydroquinoxaline-1-carboxamide](/img/structure/B12638563.png)
